

divanillin solubility issues in analytical methods

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Compound Focus: Divanillin

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Divanillin Solubility: Key Data

The following table summarizes core solubility data and effective solvents for **divanillin** from recent studies.

Property	Value / Condition	Notes / Application Context
Water Solubility	294.8 mg/L @ 25°C (est.) [1]	Considered "insoluble in water" [1]. This is the primary cause of analytical challenges.
Effective Solvent Mixtures	DMSO/MeOH/Acidified Water [2] [3]	A 1:1 mixture of DMSO and a MeOH/acidified water (100 mM H ₃ PO ₄) blend in a 3:7 ratio is used for HPLC analysis [2] [3].
	Methanol & Dimethyl Sulfoxide (DMSO) [4] [5]	Used individually for synthesis, purification, and polymerization reactions.
	Alkaline Aqueous Solution (e.g., 1 M NaOH) [6]	Used for electrochemical conversion of divanillin to polyvanillin.

Frequently Asked Questions (FAQs)

Q1: What is the main reason for divanillin's poor solubility? Divanillin is a relatively large, planar, and aromatic molecule. Its structure lacks significant polarity to readily dissolve in highly polar solvents like

water. The strong intermolecular interactions between **divanillin** molecules further resist solvation [4] [1].

Q2: I am developing an HPLC-DAD method. What is a proven solvent system to dissolve divanillin for a stock solution? A rigorously validated method uses a **1:1 mixture of DMSO and a MeOH/acidified water blend** [2] [3]. The acidified water is 100 mM phosphoric acid (H_3PO_4), and the final ratio of the MeOH/acidified water blend is 3:7. This combination effectively dissolves **divanillin** and is compatible with reverse-phase chromatography [2] [3].

Q3: Are there any special handling procedures for dissolving divanillin? Yes. For the DMSO-containing solvent system, the established sample preparation protocol includes a **10-minute sonication in an ultrasonic bath** at 37 kHz and room temperature to ensure complete dissolution and extraction from complex matrices [3].

Troubleshooting Guide & Experimental Protocols

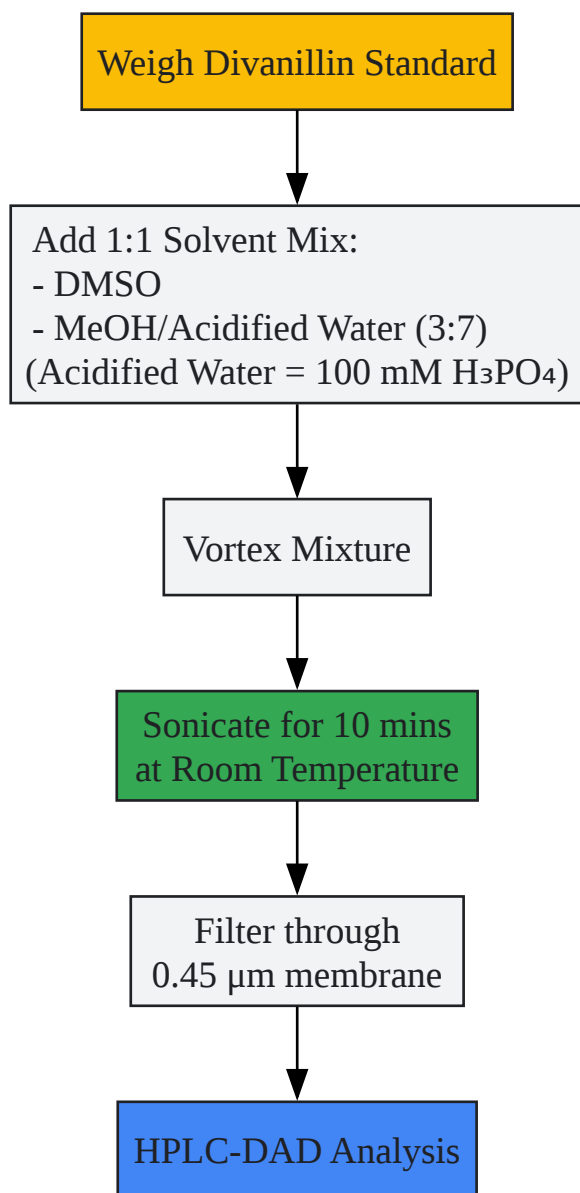
Here are detailed protocols for key analytical procedures involving **divanillin**.

Protocol 1: Preparing Stock Solution for HPLC-DAD Analysis

This protocol is adapted from a validated method for the simultaneous quantification of **divanillin** and other aromatic compounds in vanilla extracts [2] [3].

- **Solvent:** Use a 1:1 (v/v) mixture of the following:
 - **Solvent A:** HPLC-grade Dimethyl Sulfoxide (DMSO).
 - **Solvent B:** A mixture of HPLC-grade Methanol and acidified water (100 mM H_3PO_4) in a 3:7 ratio.
- **Procedure:**
 - Weigh the desired amount of **divanillin** standard.
 - Add the mixed solvent to the **divanillin**.
 - Vortex the mixture to ensure initial dissolution.
 - **Sonicate** the solution for 10 minutes at room temperature to ensure complete dissolution [3].
 - Filter the solution through a 0.45 μm or 0.22 μm membrane filter before injection into the HPLC system.

The workflow for this protocol can be visualized as follows:



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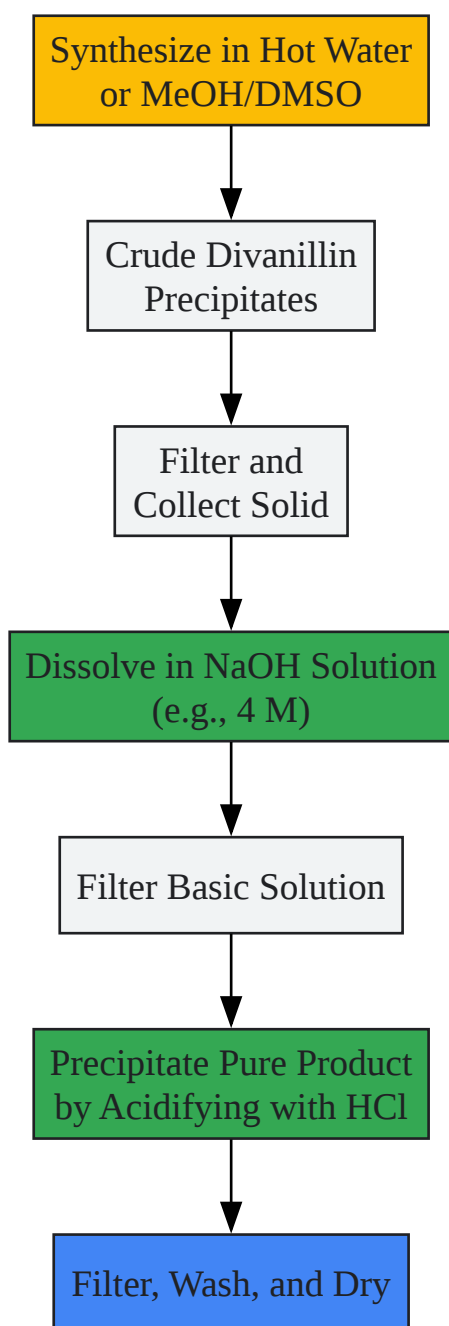
Protocol 2: Synthesis and Purification of Divanillin

This protocol outlines common steps for synthesizing and cleaning up **divanillin**, which also address solubility changes during the process [4] [7].

- **Reaction Solvent:** Synthesis is often performed in hot water or a mixture of methanol and DMSO [4] [7].
- **Purification Steps:**
 - After reaction completion, the crude **divanillin** often precipitates as a solid.

- Collect the solid via filtration.
- To purify, dissolve the crude product in a **sodium hydroxide solution (e.g., 4 M)**. This step dissolves **divanillin** by deprotonating its phenolic -OH groups [7].
- Filter the basic solution to remove any insoluble impurities.
- Precipitate the pure **divanillin** by carefully **acidifying the filtrate with hydrochloric acid (e.g., 4 M)** to neutralize the base [7].
- Filter the precipitated pure **divanillin** and wash thoroughly with cold water.

The synthesis and purification workflow is summarized below:



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